Licogliflozin

Description

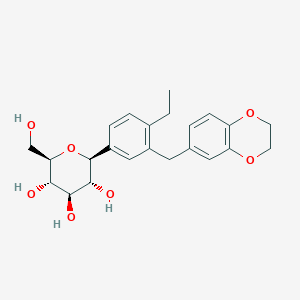

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-ethylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O7/c1-2-14-4-5-15(23-22(27)21(26)20(25)19(12-24)30-23)11-16(14)9-13-3-6-17-18(10-13)29-8-7-28-17/h3-6,10-11,19-27H,2,7-9,12H2,1H3/t19-,20-,21+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJAMQQAAMJFGB-ZQGJOIPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC4=C(C=C3)OCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC4=C(C=C3)OCCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1291094-73-9 | |

| Record name | Licogliflozin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1291094739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Licogliflozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15048 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LICOGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57J06X6EI0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Chemical Synthesis of Licogliflozin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licogliflozin (LIK066) is a dual inhibitor of the sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2), which has been investigated for its therapeutic potential in managing obesity and type 2 diabetes.[1][2] By targeting both SGLT1 in the intestines and SGLT1/2 in the kidneys, this compound reduces intestinal glucose absorption and increases urinary glucose excretion, offering a dual mechanism for glycemic control and weight management.[3][4] This technical guide provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and key experimental data related to this compound.

Discovery and Rationale

The development of SGLT2 inhibitors marked a significant advancement in the treatment of type 2 diabetes by promoting urinary glucose excretion.[4][5] Building on this, the dual inhibition of both SGLT1 and SGLT2 presents a synergistic approach. SGLT1 is primarily responsible for glucose and galactose absorption in the small intestine, while SGLT2 handles the majority of glucose reabsorption in the kidneys.[3][4] The rationale behind dual inhibition is to simultaneously reduce caloric intake from the gut and enhance caloric loss through urine, thereby addressing both hyperglycemia and obesity.[3] this compound was developed as a potent dual inhibitor with this therapeutic strategy in mind.[3]

Mechanism of Action

This compound exerts its pharmacological effects by competitively inhibiting SGLT1 and SGLT2.[1]

-

SGLT2 Inhibition: In the proximal renal tubules, SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[5] By inhibiting SGLT2, this compound blocks this reabsorption, leading to increased urinary glucose excretion (glucosuria) and a subsequent lowering of blood glucose levels.[1][5]

-

SGLT1 Inhibition: SGLT1 is the primary transporter for the absorption of dietary glucose and galactose in the intestine.[3] Inhibition of intestinal SGLT1 by this compound reduces the absorption of these monosaccharides, contributing to a reduction in postprandial glucose excursions and overall caloric intake.[3][4] SGLT1 is also responsible for the reabsorption of the remaining 10% of filtered glucose in the kidneys, which is also blocked by this compound.[4]

The dual inhibition of SGLT1 and SGLT2 by this compound provides a comprehensive approach to managing metabolic disorders by impacting glucose homeostasis at two key sites.

Signaling Pathway of SGLT1/2 Inhibition

Caption: Mechanism of this compound via SGLT1 and SGLT2 inhibition.

Chemical Synthesis

The chemical synthesis of this compound, an aryl C-glucoside, involves the formation of a stable carbon-carbon bond between the glucose moiety and the aglycone. A reported discovery route for the synthesis of this compound is outlined below.

Synthesis Pathway of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. WO2016142950A1 - A novel process for preparing (2s,3r,4r,5s,6r)-2-{3-[5-[4-fluoro-phenyl)- thiophen-2-ylmethyl]-4-methyl-phenyl}-6-hydroxymethyl-tetrahydro-pyran-3,4,5- triol and its stable amorphous hemihydrate form - Google Patents [patents.google.com]

The Impact of Licogliflozin on Intestinal Glucose and Galactose Absorption: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Licogliflozin is a potent dual inhibitor of the sodium-glucose cotransporters SGLT1 and SGLT2. Its mechanism of action extends beyond the renal glucose excretion mediated by SGLT2 inhibition to the direct inhibition of intestinal SGLT1, a key transporter responsible for the absorption of dietary glucose and galactose. This dual action positions this compound as a therapeutic agent with significant effects on postprandial glycemic control and overall energy balance. This technical guide provides an in-depth analysis of the available clinical data on the effects of this compound on glucose and, by extension, galactose absorption. It details the experimental methodologies employed in key studies and presents the quantitative outcomes in a structured format for ease of comparison. Furthermore, this document visualizes the core signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of the underlying mechanisms.

Mechanism of Action: Dual Inhibition of SGLT1 and SGLT2

This compound competitively inhibits both SGLT1 and SGLT2. SGLT2 is primarily located in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[1] By inhibiting SGLT2, this compound promotes urinary glucose excretion, thereby lowering plasma glucose levels.

SGLT1 is predominantly found in the brush border membrane of the small intestine, where it mediates the active transport of glucose and galactose from the intestinal lumen into the enterocytes.[2] Inhibition of intestinal SGLT1 by this compound directly reduces the absorption of these monosaccharides, leading to a blunted postprandial glucose excursion and a reduction in caloric uptake.[3] This intestinal effect is also associated with an increase in the delivery of unabsorbed carbohydrates to the distal gut, which can influence incretin hormone secretion.[2]

Quantitative Effects on Glucose Absorption

Clinical studies have demonstrated a significant and dose-dependent effect of this compound on postprandial glucose levels, a direct consequence of reduced intestinal glucose absorption. The primary method for assessing this has been the oral glucose tolerance test (OGTT).

Data from Oral Glucose Tolerance Tests (OGTT)

| Study Population | This compound Dose | Duration of Treatment | Key Finding on Glucose Absorption | Citation |

| Patients with Type 2 Diabetes | 300 mg (single dose) | Single Dose | 93% reduction in incremental AUC0-4h of plasma glucose during an OGTT. | [1] |

| Patients with Type 2 Diabetes | 300 mg (single dose) | Single Dose | 48% maximal reduction in plasma glucose excursion following an OGTT. | [4] |

| Obese Patients | 150 mg once daily | 12 weeks | 21% reduction in postprandial glucose excursion. | [1] |

Data from Continuous Glucose Monitoring (CGM)

| Study Population | This compound Dose | Duration of Treatment | Key Finding on Glucose Levels | Citation |

| Patients with Type 2 Diabetes | 15 mg once daily | 14 days | 26% reduction in 24-hour average glucose levels. | [1] |

Effects on Galactose Absorption

Experimental Protocols

A detailed understanding of the methodologies used in clinical trials is crucial for the interpretation of the presented data.

Oral Glucose Tolerance Test (OGTT) Protocol

The OGTT is a standardized procedure to assess the body's response to a glucose load. While specific details may vary between studies, a general protocol can be outlined.

Detailed Steps:

-

Patient Preparation: Participants are typically required to fast for at least 8 hours overnight prior to the test.[4]

-

Baseline Blood Sample: A fasting blood sample is collected to determine baseline glucose and insulin levels.[4]

-

Glucose Administration: A standard oral glucose load, typically 75 grams dissolved in water, is consumed by the participant.[5]

-

Post-Load Blood Sampling: Blood samples are collected at specific intervals after glucose ingestion. While the exact timing can vary, common time points include 30, 60, 90, and 120 minutes.[5] In some this compound studies, the incremental Area Under the Curve (AUC) was calculated over a 4-hour period.[1]

-

Biochemical Analysis: Plasma or serum from the collected blood samples is analyzed for glucose and insulin concentrations using standard laboratory techniques.

-

Data Analysis: The primary endpoint is often the change in the incremental AUC for plasma glucose, which represents the total glucose excursion above baseline. Reductions in this parameter indicate decreased glucose absorption.

Continuous Glucose Monitoring (CGM)

CGM provides a more comprehensive picture of glycemic control over an extended period.

Methodology:

-

Device Placement: A small sensor is inserted subcutaneously, typically in the abdomen or the back of the arm. This sensor measures interstitial glucose levels.

-

Data Collection: The sensor continuously records glucose readings at frequent intervals (e.g., every 5-15 minutes) for several days or weeks.[4]

-

Data Analysis: The collected data allows for the calculation of various glycemic metrics, including 24-hour average glucose, time in range, and glycemic variability. A reduction in the 24-hour average glucose is indicative of improved overall glycemic control, partly attributable to reduced glucose absorption.[1]

Signaling Pathways and Downstream Effects

The inhibition of intestinal SGLT1 by this compound has downstream effects on incretin hormone secretion. By increasing the delivery of unabsorbed glucose to the distal small intestine and colon, this compound can stimulate the release of glucagon-like peptide-1 (GLP-1) from L-cells.[2]

Conclusion

This compound, through its dual SGLT1/SGLT2 inhibitory action, presents a multifaceted approach to glycemic control and weight management. The inhibition of intestinal SGLT1 leads to a clinically significant reduction in glucose absorption, as evidenced by data from oral glucose tolerance tests and continuous glucose monitoring. While direct quantitative data on the inhibition of galactose absorption in humans is currently lacking, the known function of SGLT1 strongly suggests a parallel effect. The methodologies employed in clinical trials, primarily OGTTs and CGM, provide robust evidence for the pharmacodynamic effects of this compound on postprandial hyperglycemia. Further research specifically quantifying the impact on galactose absorption would provide a more complete understanding of its intestinal effects. The downstream modulation of incretin pathways further underscores the complex and beneficial metabolic consequences of SGLT1 inhibition. This technical guide summarizes the current state of knowledge, providing a valuable resource for researchers and professionals in the field of metabolic drug development.

References

- 1. The effects of this compound, a dual SGLT1/2 inhibitor, on body weight in obese patients with or without diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial in Adults with Overweight or Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. sochob.cl [sochob.cl]

- 5. Determination of Postprandial Glycemic Responses by Continuous Glucose Monitoring in a Real-World Setting - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Research on Licogliflozin for Obesity and Weight Loss: An In-depth Technical Guide

A Note on Data Availability: Publicly available preclinical research detailing in vivo animal studies specifically for licogliflozin is limited. Therefore, this guide will establish the mechanism of action of this compound as a dual sodium-glucose cotransporter 1 and 2 (SGLT1/2) inhibitor and will present representative preclinical data and experimental protocols from studies on other SGLT inhibitors, such as sotagliflozin (a dual SGLT1/2 inhibitor) and empagliflozin (a selective SGLT2 inhibitor), to illustrate the expected preclinical findings for this class of drugs in the context of obesity and weight loss.

Introduction to this compound and its Mechanism of Action

This compound is a potent, orally active dual inhibitor of SGLT1 and SGLT2.[1] This dual-inhibition mechanism is central to its therapeutic potential in managing obesity. SGLT2 is primarily responsible for the reabsorption of glucose in the kidneys, and its inhibition leads to caloric loss through urinary glucose excretion.[2][3] SGLT1 is predominantly found in the small intestine, where it mediates the absorption of glucose and galactose.[1] Inhibition of intestinal SGLT1 reduces calorie uptake from carbohydrates and has been shown to stimulate the release of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), hormones that play a role in appetite suppression and glucose homeostasis.[1][4] The combined inhibition of SGLT1 and SGLT2 is hypothesized to induce weight loss through complementary mechanisms: reduced caloric absorption from the gut and increased caloric excretion through the urine.

Preclinical Data on SGLT Inhibition in Obesity Animal Models

The following tables summarize quantitative data from preclinical studies on SGLT inhibitors in diet-induced obese (DIO) animal models. These data are representative of the expected effects of a dual SGLT1/2 inhibitor like this compound.

Table 1: Effects of SGLT Inhibition on Body Weight and Fat Mass in Diet-Induced Obese Mice

| Compound | Animal Model | Diet | Dosage | Duration | Change in Body Weight | Change in Fat Mass | Reference |

| Sotagliflozin | C57BL/6J Mice | High-Fat Diet (HFD) | Not specified | 12 weeks | No significant change vs. HFD control | No significant change vs. HFD control | [5] |

| Empagliflozin | C57BL/6J Mice | Western Diet (WD) | Supplemented in diet | 10 weeks | Prevented weight gain vs. WD control | Significantly smaller adipose tissue depots vs. WD control | [6] |

| Dapagliflozin | C57BL/6J Mice | High-Fat Diet (HFD) | 1 mg/kg/day | 4 weeks | No significant change vs. HFD control | Reduced increase in fat mass vs. HFD control | [3] |

| Tofogliflozin | DIO Rats | High-Fat Diet (HFD) | Mixed in diet | 9 weeks | Attenuated body weight gain | Decreased body fat mass | [7] |

Table 2: Metabolic Effects of SGLT Inhibition in Diet-Induced Obese Animal Models

| Compound | Animal Model | Diet | Key Metabolic Findings | Reference |

| Sotagliflozin | High-Fat Diet Fed Mice | HFD | Reduced hepatic triglycerides and cholesterol | [8] |

| Empagliflozin | Western Diet Fed Mice | WD | Prevented hyperglycemia and hyperinsulinemia; Prevented hepatic steatosis | [6] |

| Dapagliflozin | High-Fat Diet Fed Mice | HFD | Enhanced fat utilization and browning of adipose tissue | [3] |

| Tofogliflozin | DIO Rats | HFD | Increased fatty acid oxidation; Decreased plasma triglycerides | [7] |

Experimental Protocols for Preclinical Obesity Studies

Below is a representative experimental protocol for evaluating the efficacy of an SGLT inhibitor in a diet-induced obesity mouse model, based on methodologies from published studies.[3][6]

3.1. Animal Model and Diet-Induced Obesity

-

Species and Strain: Male C57BL/6J mice are commonly used as they are susceptible to developing obesity, insulin resistance, and hepatic steatosis when fed a high-fat diet.[6][9]

-

Acclimatization: Mice are typically acclimated for at least one week upon arrival, with ad libitum access to standard chow and water.

-

Induction of Obesity: Following acclimatization, mice are switched to a high-fat diet (HFD), often containing 60% of calories from fat, for a period of 8-12 weeks to induce an obese phenotype.[5][9] A control group is maintained on a standard or control diet.

3.2. Drug Formulation and Administration

-

Formulation: The SGLT inhibitor is typically formulated in a vehicle such as 0.5% carboxymethylcellulose.

-

Administration: The compound can be administered via oral gavage once daily or mixed directly into the diet.[3][7] A vehicle control group receives the formulation without the active compound.

3.3. In-Life Measurements

-

Body Weight and Food/Water Intake: Body weight and food and water consumption are measured regularly (e.g., daily or weekly).

-

Metabolic Monitoring: Towards the end of the study, mice may be housed in metabolic cages to measure parameters such as oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and physical activity.

-

Glucose Tolerance Tests: An oral glucose tolerance test (OGTT) or an intraperitoneal glucose tolerance test (IPGTT) is often performed to assess glucose homeostasis.

3.4. Terminal Procedures and Analyses

-

Blood Collection: At the end of the study, blood is collected for the analysis of plasma glucose, insulin, lipids (triglycerides, cholesterol), and other relevant biomarkers.

-

Tissue Collection and Analysis: Key tissues such as the liver, adipose tissue (e.g., epididymal, subcutaneous), and muscle are collected, weighed, and processed for histological analysis (e.g., H&E staining for lipid accumulation) and gene expression analysis (e.g., markers of lipogenesis, fatty acid oxidation, and inflammation). Body composition (fat mass, lean mass) can be determined by techniques like dual-energy X-ray absorptiometry (DEXA) or magnetic resonance imaging (MRI).[6]

Visualizations: Signaling Pathways and Experimental Workflows

4.1. Signaling Pathway of Dual SGLT1/2 Inhibition

Caption: Proposed mechanism of weight loss by this compound.

4.2. Experimental Workflow for a Preclinical Obesity Study

References

- 1. Dose‐dependent reduction in body weight with LIK066 (this compound) treatment in Japanese patients with obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial in Adults with Overweight or Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sodium glucose cotransporter 2 inhibitor dapagliflozin depressed adiposity and ameliorated hepatic steatosis in high-fat diet induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effects of this compound, a dual SGLT1/2 inhibitor, on body weight in obese patients with or without diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Sotagliflozin, a Dual SGLT1/2 Inhibitor, Improves Cardiac Outcomes in a Normoglycemic Mouse Model of Cardiac Pressure Overload [frontiersin.org]

- 6. Empagliflozin protects mice against diet-induced obesity, insulin resistance and hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tofogliflozin, a sodium/glucose cotransporter 2 inhibitor, attenuates body weight gain and fat accumulation in diabetic and obese animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 9. biocytogen.com [biocytogen.com]

The Role of Licogliflozin in Ameliorating Insulin Resistance in Polycystic Ovary Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polycystic Ovary Syndrome (PCOS) is a prevalent endocrine disorder in women of reproductive age, frequently characterized by insulin resistance and compensatory hyperinsulinemia, which are key drivers of its metabolic and reproductive pathologies, including hyperandrogenism. This technical guide delves into the emerging role of licogliflozin, a dual inhibitor of sodium-glucose cotransporter 1 and 2 (SGLT1/2), in addressing insulin resistance in PCOS. Through a detailed examination of a pivotal phase 2 clinical trial, this document outlines the mechanism of action, experimental protocols, and quantitative outcomes associated with this compound treatment in this patient population. The guide aims to provide a comprehensive resource for researchers and drug development professionals exploring novel therapeutic avenues for PCOS.

Introduction: Insulin Resistance in PCOS and the Rationale for SGLT Inhibition

Insulin resistance in PCOS is a multifaceted phenomenon that exacerbates the syndrome's hyperandrogenic phenotype. Elevated insulin levels stimulate ovarian theca cells to produce androgens and decrease the hepatic synthesis of sex hormone-binding globulin (SHBG), thereby increasing the bioavailability of free androgens. Traditional insulin-sensitizing agents have shown some efficacy, but the development of SGLT inhibitors offers a novel, insulin-independent mechanism to improve glycemic control and, consequently, reduce hyperinsulinemia.

This compound, by inhibiting both SGLT1 in the gastrointestinal tract and SGLT2 in the renal tubules, reduces glucose absorption from the gut and reabsorption from the kidneys, respectively. This dual inhibition leads to a reduction in postprandial glucose and insulin excursions, making it a promising therapeutic candidate for the management of insulin resistance in PCOS.

Mechanism of Action of this compound in the Context of PCOS

The primary mechanism of this compound's action is the inhibition of SGLT1 and SGLT2. SGLT2 is responsible for the majority (approximately 90%) of glucose reabsorption in the kidneys, while SGLT1 is the primary transporter for glucose and galactose absorption in the small intestine and is also responsible for the reabsorption of the remaining glucose in the kidneys. By blocking these transporters, this compound induces glycosuria and reduces intestinal glucose uptake, leading to lower plasma glucose levels. This, in turn, lessens the stimulus for insulin secretion from pancreatic β-cells, thereby ameliorating the hyperinsulinemic state characteristic of PCOS. The reduction in circulating insulin is hypothesized to decrease the stimulation of ovarian androgen production, a key pathological feature of PCOS.

Signaling Pathway: Hypothesized Mechanism of this compound in Ameliorating Hyperandrogenism in PCOS

Caption: Hypothesized mechanism of this compound in PCOS.

Key Clinical Trial Evidence: A Phase 2 Study

A significant body of evidence for the role of this compound in PCOS comes from a randomized, double-blind, placebo-controlled, multicenter, phase 2 trial conducted by Tan et al. (2021).

Experimental Protocol

Study Design:

-

Type: Randomized, placebo-controlled, double-blind, multicenter, phase 2 trial.

-

Participants: 29 women with PCOS (phenotype A or B according to Rotterdam criteria), who were overweight or obese and insulin-resistant.

-

Intervention: Participants were randomized in a 1:1 ratio to receive either this compound 50 mg or a matching placebo three times a day (TID) for 14 days before meals.

-

Assessments: Efficacy and safety evaluations were performed on days 8, 15, and 22.

Inclusion Criteria:

-

Fulfillment of Rotterdam criteria for PCOS (phenotype A or B).

-

Overweight or obese.

-

Considered insulin resistant.

Primary and Secondary Endpoints:

-

Primary Endpoint: Effect on the geometric mean of serial free testosterone (FT) samples.

-

Secondary Endpoints: Parameters of insulin resistance, including total testosterone, androstenedione (A4), dehydroepiandrosterone (DHEA), dehydroepiandrosterone sulfate (DHEAS), and SHBG.

Methodologies:

-

Mixed Meal Tolerance Test (MMTT): At baseline and on day 15, a mixed meal test was performed. Fasting serial blood samples for glucose, FT, total testosterone, A4, DHEAS, and DHEA were collected in the morning, followed by the test meal with serial postprandial blood sampling over a 4-hour period.

-

Hormone and Metabolite Analysis: While the specific assays are not detailed in the provided search results, standard practice for such clinical trials involves highly sensitive and specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for steroid hormone analysis to ensure accuracy.

Experimental Workflow

Unraveling the Molecular Reach of Licogliflozin: An In-Depth Analysis Beyond SGLT1/2 Inhibition

For Immediate Release

A comprehensive review of available scientific literature reveals that the pharmacological effects of licogliflozin, a dual inhibitor of sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2), are predominantly driven by its on-target activity. To date, no direct molecular targets of this compound beyond SGLT1 and SGLT2 have been identified in publicly accessible research. The significant systemic effects of the drug, including notable changes in gut hormone levels, are understood to be downstream consequences of SGLT1 inhibition in the gastrointestinal tract, rather than interactions with other specific molecular targets.

This technical guide provides a detailed examination of the indirect molecular mechanisms influenced by this compound, focusing on the signaling pathways of key incretin and gut hormones. This information is crucial for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's complete pharmacological profile.

Core Mechanism of Action: SGLT1 and SGLT2 Inhibition

This compound's primary mechanism of action is the competitive inhibition of SGLT1 and SGLT2. SGLT2 inhibition in the proximal tubules of the kidneys leads to decreased renal glucose reabsorption and subsequent glucosuria.[1] SGLT1, found in the small intestine and to a lesser extent in the kidneys, is responsible for the absorption of glucose and galactose.[2][3] Inhibition of intestinal SGLT1 by this compound reduces and delays carbohydrate absorption.[3] This action is central to the observed gastrointestinal side effects, such as diarrhea, and the significant alterations in gut hormone signaling.[1][4]

Indirect Effects on Gut Hormone Signaling Pathways

The most significant systemic effects of this compound, beyond glycemic control and weight loss, are the modulation of several key gut hormones. These changes are not due to direct binding of this compound to the hormone receptors but are a consequence of the altered nutrient flow in the intestine caused by SGLT1 inhibition.

A key clinical study demonstrated that treatment with this compound (15 mg once daily for 14 days) in patients with type 2 diabetes resulted in significant changes in post-oral glucose tolerance test (OGTT) levels of total glucagon-like peptide-1 (GLP-1), peptide YY (PYY), and glucose-dependent insulinotropic polypeptide (GIP).[4]

Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY)

This compound treatment leads to a significant increase in the secretion of GLP-1 and PYY.[4] The accepted mechanism for this is the increased delivery of unabsorbed glucose to the distal small intestine, where it is fermented by the gut microbiota into short-chain fatty acids (SCFAs).[2] SCFAs then stimulate the intestinal L-cells to secrete GLP-1 and PYY.[2]

dot

References

- 1. This compound, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial in Adults with Overweight or Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sodium glucose cotransporter SGLT1 as a therapeutic target in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What Does SGLT1 Inhibition Add: Prospects for Dual Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effects of this compound, a dual SGLT1/2 inhibitor, on body weight in obese patients with or without diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Licogliflozin's Inhibitory Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of licogliflozin, a dual inhibitor of sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2). The document outlines the core inhibitory activities, details relevant experimental methodologies, and presents key data in a structured format for scientific professionals in the field of drug development.

Core Inhibitory Activity of this compound

This compound is a potent dual inhibitor of both SGLT1 and SGLT2. In vitro studies have demonstrated its high affinity for these transporters, with a notable selectivity for SGLT2.[1] This dual inhibition is central to its mechanism of action, impacting glucose absorption in both the intestines (via SGLT1) and the kidneys (via SGLT2).

Quantitative Inhibitory Potency

The half-maximal inhibitory concentrations (IC50) of this compound against human SGLT1 and SGLT2 have been determined in vitro. These values quantify the concentration of this compound required to inhibit 50% of the transporter activity.

| Target | IC50 (nM) | Selectivity (SGLT1/SGLT2) |

| Human SGLT1 | 20.6[1] | ~35-fold |

| Human SGLT2 | 0.58[1] |

Experimental Protocols for In Vitro Characterization

The following sections describe the standard methodologies employed to characterize the inhibitory activity of SGLT inhibitors like this compound in a preclinical setting. While the precise details of the studies that generated the this compound-specific data are not publicly available, these protocols represent the current standards in the field.

SGLT1 and SGLT2 Inhibition Assay

The inhibitory potency of this compound on SGLT1 and SGLT2 is typically determined using a cell-based glucose uptake assay.

Objective: To measure the concentration-dependent inhibition of SGLT1- and SGLT2-mediated glucose transport by this compound.

General Methodology:

-

Cell Line Preparation: Human Embryonic Kidney 293 (HEK293) cells are stably transfected with plasmids encoding either human SGLT1 or human SGLT2. These cells will overexpress the respective transporter on their surface.

-

Cell Culture: The transfected cells are cultured in appropriate media until they form a confluent monolayer in multi-well plates.

-

Inhibitor Incubation: The cells are pre-incubated with varying concentrations of this compound for a defined period.

-

Substrate Addition: A radiolabeled or fluorescent glucose analog, such as ¹⁴C-alpha-methyl-D-glucopyranoside ([¹⁴C]-AMG) or 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to the wells. This analog is a substrate for SGLT transporters.

-

Uptake and Termination: The cells are incubated with the substrate for a specific time to allow for transporter-mediated uptake. The uptake process is then terminated by rapidly washing the cells with ice-cold buffer to remove any extracellular substrate.

-

Quantification:

-

For radiolabeled substrates, the cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

For fluorescent substrates, the intracellular fluorescence is measured using a fluorescence plate reader.

-

-

Data Analysis: The amount of substrate uptake at each this compound concentration is normalized to the uptake in control cells (no inhibitor). The IC50 value is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

SGLT Inhibition Assay Workflow

Binding Kinetics (Ki and Kd) Determination

While specific Ki (inhibition constant) and Kd (dissociation constant) values for this compound are not publicly available, these parameters are crucial for a detailed understanding of the inhibitor-transporter interaction. They are typically determined through kinetic studies.

Objective: To determine the mode of inhibition and the binding affinity of this compound for SGLT1 and SGLT2.

General Methodology for Ki Determination:

-

Assay Setup: A competitive binding assay is performed using the transfected cell lines as described above.

-

Variable Substrate Concentration: The assay is conducted with multiple fixed concentrations of this compound and a range of concentrations of the radiolabeled substrate.

-

Data Analysis: The initial rates of substrate uptake are measured at each substrate and inhibitor concentration. The data is then plotted on a Lineweaver-Burk or Michaelis-Menten plot. The mode of inhibition (e.g., competitive, non-competitive) can be determined from the changes in Vmax and Km. The Ki value is then calculated from these kinetic parameters. For a competitive inhibitor, the relationship is given by: Km_app = Km * (1 + [I]/Ki), where Km_app is the apparent Michaelis constant in the presence of the inhibitor, Km is the Michaelis constant in the absence of the inhibitor, and [I] is the inhibitor concentration.

Ki Determination Workflow

Off-Target Activity Screening

To assess the selectivity of a drug candidate, it is essential to screen it against a panel of other relevant biological targets. For a molecule like this compound, this would typically include a broad range of kinases and other transporters.

Objective: To evaluate the potential for off-target interactions of this compound.

General Methodology:

-

Target Panels: this compound would be tested against a large panel of purified kinases and cell lines expressing various other transporters.

-

Assay Formats:

-

Kinase Assays: Typically involve incubating the kinase, a substrate, and ATP with the test compound. The amount of phosphorylated substrate or ADP produced is then quantified.

-

Transporter Assays: Similar to the SGLT inhibition assay, using specific substrates for each transporter.

-

-

Data Analysis: The percent inhibition at a high concentration of this compound is determined. For any significant "hits," a full dose-response curve is generated to determine the IC50 value.

Signaling Pathways and Downstream Effects

The primary in vitro action of this compound is the direct inhibition of SGLT1 and SGLT2. The downstream signaling effects are largely a consequence of this inhibition in a physiological context. For instance, the inhibition of SGLT1 in intestinal L-cells is known to modulate the secretion of incretin hormones.

Incretin Hormone Secretion

Inhibition of SGLT1 in the gut leads to an increased concentration of glucose in the intestinal lumen. This can stimulate L-cells to secrete glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), and K-cells to modulate the secretion of glucose-dependent insulinotropic polypeptide (GIP). While this is an in vivo effect, it can be modeled in vitro using primary intestinal cell cultures or specific enteroendocrine cell lines (e.g., STC-1, GLUTag).

Incretin Modulation Pathway

Summary and Conclusion

This compound is a potent dual inhibitor of SGLT1 and SGLT2 with a significant in vitro selectivity for SGLT2. Its inhibitory activity can be thoroughly characterized using cell-based glucose uptake assays. While detailed binding kinetics and a comprehensive off-target profile for this compound are not publicly available, the standard methodologies for these assessments are well-established. The primary downstream signaling effects of this compound observed in vivo, such as the modulation of incretin hormones, are a direct consequence of its potent in vitro inhibition of SGLT1. This in-depth in vitro characterization is fundamental to understanding the pharmacological profile of this compound and its therapeutic potential.

References

Methodological & Application

Preparation of Licogliflozin Stock Solutions for Research Use

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Licogliflozin (CAS: 1291094-73-9) is a potent and selective dual inhibitor of sodium-glucose co-transporter 1 (SGLT1) and sodium-glucose co-transporter 2 (SGLT2).[1][2] SGLT1 is primarily responsible for glucose absorption in the gastrointestinal tract, while SGLT2 is the main transporter for glucose reabsorption in the kidneys.[3] By inhibiting both transporters, this compound has been investigated for its potential therapeutic effects in conditions such as obesity and type 2 diabetes.[4][5] This document provides detailed protocols for the preparation of this compound stock solutions for use in in vitro and in vivo research settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for accurate preparation of stock solutions and for understanding the compound's behavior in experimental systems.

| Property | Value | Reference |

| Molecular Weight | 416.46 g/mol | [2] |

| CAS Number | 1291094-73-9 | [6] |

| Appearance | White to off-white solid | [7] |

| Solubility | ||

| DMSO | 100 mg/mL (240.12 mM) with ultrasound | [7] |

| Water | 2 mg/mL (4.80 mM) with ultrasound | [7] |

| Ethanol | Soluble | [8] |

| Dimethylformamide | Soluble | [8] |

| PBS (pH 7.2) | 10 mg/mL (24.01 mM) with ultrasound and warming to 60°C | [7] |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous, cell culture grade DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 416.46 g/mol = 4.1646 mg

-

-

-

Weighing:

-

Carefully weigh out approximately 4.17 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.

-

-

Dissolution:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Vortex the tube for 1-2 minutes to aid dissolution.

-

If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C may also be applied if necessary.

-

-

Sterilization (Optional):

-

For cell culture applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step should be performed in a laminar flow hood to maintain sterility.

-

-

Aliquoting and Storage:

Preparation of Working Solutions in Cell Culture Medium

This protocol describes the dilution of the DMSO stock solution to prepare working solutions in a cell culture medium.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile serological pipettes and pipette tips

Procedure:

-

Determine the final desired concentration of this compound for your experiment.

-

Perform a serial dilution of the 10 mM DMSO stock solution in the cell culture medium to achieve the final concentration.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).

-

-

Mix thoroughly by gentle pipetting or vortexing.

-

Use the freshly prepared working solution for your cell-based assays.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing this compound stock and working solutions.

Simplified Signaling Pathway of SGLT1/2 Inhibition

Caption: Mechanism of this compound action via SGLT1/2 inhibition.

References

- 1. glpbio.com [glpbio.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medkoo.com [medkoo.com]

- 4. The effects of this compound, a dual SGLT1/2 inhibitor, on body weight in obese patients with or without diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mmpc.org [mmpc.org]

- 6. This compound | C23H28O7 | CID 52913524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

Application of Licogliflozin in the Study of Intestinal Glucose Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licogliflozin is a potent dual inhibitor of the sodium-glucose cotransporters SGLT1 and SGLT2.[1][2] SGLT1 is the primary transporter responsible for glucose and galactose absorption in the small intestine, while SGLT2 is predominantly responsible for glucose reabsorption in the kidneys.[1] By inhibiting SGLT1, this compound directly reduces the intestinal absorption of dietary glucose, making it a valuable tool for studying the mechanisms of intestinal glucose transport and its role in metabolic diseases.[1][3] These application notes provide an overview of this compound's characteristics and detailed protocols for its use in both in vitro and in vivo models of intestinal glucose transport.

Mechanism of Action

This compound competitively inhibits SGLT1 at the apical membrane of enterocytes, preventing the sodium-dependent uptake of glucose from the intestinal lumen. This leads to a reduction in postprandial glucose excursion and has downstream effects on incretin hormone secretion, such as glucagon-like peptide-1 (GLP-1).[2][3]

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects observed in clinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Selectivity |

| SGLT1 | 20.6 | >30-fold for SGLT2 |

| SGLT2 | 0.58 | |

| Data sourced from a 2020 study published in Obesity (Silver Spring).[1] |

Table 2: Effects of this compound on Glucose Metabolism and Body Weight in Clinical Trials

| Parameter | Dosage | Duration | Result |

| Body Weight | 150 mg once daily | 12 weeks | 5.7% average reduction vs. placebo[4] |

| 50 mg twice daily | 24 weeks | 3.83% mean adjusted percent change from baseline[1] | |

| 150 mg once daily | 24 weeks | 3.73% mean adjusted percent change from baseline[1] | |

| Postprandial Glucose Excursion | 300 mg single dose | - | 48% maximal reduction following an OGTT vs. placebo[4] |

| 24-hour Average Glucose | 15 mg once daily | 14 days | 26% reduction from baseline[4] |

| GLP-1 Secretion | 15 mg once daily | 14 days | 54% increase in total GLP-1 post-OGTT vs. placebo |

Experimental Protocols

Herein are detailed protocols for utilizing this compound in key experiments to investigate intestinal glucose transport.

Protocol 1: In Vitro Glucose Uptake Assay in Caco-2 Cells

This protocol describes how to measure the effect of this compound on glucose uptake in a widely used human intestinal epithelial cell line model.

1. Caco-2 Cell Culture and Differentiation:

-

Culture Caco-2 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

For transport assays, seed Caco-2 cells on Transwell® permeable supports (e.g., 12-well plates) at a density of approximately 120,000 cells/cm².

-

Culture the cells for 21-28 days to allow for spontaneous differentiation into a polarized monolayer with well-developed microvilli and tight junctions, mimicking the intestinal barrier. Change the medium every 2-3 days.

2. Glucose Uptake Assay:

-

Wash the differentiated Caco-2 cell monolayers twice with pre-warmed Hank's Balanced Salt Solution (HBSS) containing 10 mM HEPES (transport buffer).

-

Pre-incubate the cells for 60 minutes at 37°C with transport buffer in both the apical and basolateral compartments. For the this compound-treated groups, add the desired concentrations of this compound to the apical compartment during this pre-incubation step. Include a vehicle control group (e.g., DMSO).

-

To initiate the glucose uptake, replace the apical solution with a transport buffer containing a known concentration of D-glucose and a radiolabeled, non-metabolizable glucose analog such as 2-deoxy-D-[¹⁴C]glucose (2-DG).

-

Incubate for 10-15 minutes at 37°C.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold transport buffer.

-

Lyse the cells with 0.1 N NaOH containing 0.1% SDS.

-

Quantify the amount of 2-DG taken up by the cells using liquid scintillation counting.

-

Normalize the results to the total protein content of each well.

Protocol 2: Ex Vivo Intestinal Glucose Transport using Ussing Chambers

This protocol details the measurement of active glucose transport across an isolated segment of the small intestine and its inhibition by this compound.

1. Tissue Preparation:

-

Euthanize a mouse according to approved institutional protocols.

-

Immediately excise a segment of the desired intestinal region (e.g., jejunum).

-

Flush the lumen with ice-cold Krebs-Ringer Bicarbonate (KRB) buffer, gassed with 95% O₂ / 5% CO₂.

-

Open the intestinal segment along the mesenteric border and gently remove the outer muscle layers (seromuscular stripping) to isolate the mucosal-submucosal layer.

2. Ussing Chamber Setup:

-

Mount the isolated intestinal tissue between the two halves of the Ussing chamber, with the mucosal side facing the apical chamber and the serosal side facing the basolateral chamber.

-

Fill both chambers with equal volumes of warmed (37°C) and gassed KRB buffer.

-

Establish a stable baseline short-circuit current (Isc), which is a measure of net ion transport across the epithelium.

3. Measurement of Glucose-Stimulated Isc:

-

After the baseline Isc has stabilized, add D-glucose to the apical chamber to a final concentration of 10-45 mM. The increase in Isc (ΔIsc) represents the electrogenic transport of glucose via SGLT1.

-

To test the effect of this compound, pre-incubate the tissue with the desired concentration of this compound in the apical chamber for 20-30 minutes before adding the D-glucose.

-

The reduction in the glucose-stimulated ΔIsc in the presence of this compound provides a quantitative measure of its inhibitory effect on intestinal glucose transport.

-

At the end of each experiment, tissue viability can be confirmed by adding a secretagogue like carbachol or forskolin.

Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol outlines how to assess the impact of this compound on systemic glucose absorption and tolerance in a live animal model.

1. Animal Preparation:

-

Fast mice overnight (16-18 hours) with free access to water.

-

Record the baseline body weight.

2. Drug Administration:

-

Administer this compound or vehicle control via oral gavage at a predetermined time before the glucose challenge (e.g., 30-60 minutes).

3. Oral Glucose Challenge:

-

Administer a bolus of D-glucose solution (e.g., 2 g/kg body weight) via oral gavage. This is considered time zero (t=0).

4. Blood Glucose Monitoring:

-

Collect blood samples from the tail vein at baseline (t=0) and at regular intervals after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Measure blood glucose concentrations using a standard glucometer.

5. Data Analysis:

-

Plot the blood glucose concentration over time for both the this compound-treated and vehicle-treated groups.

-

Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect of this compound on glucose absorption and tolerance. A reduction in the AUC indicates decreased intestinal glucose uptake.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Investigating the Pathophysiology of Polycystic Ovary Syndrome with Licogliflozin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for utilizing licogliflozin, a dual inhibitor of sodium-glucose cotransporter 1 and 2 (SGLT1/2), as a tool to investigate the complex pathophysiology of Polycystic Ovary Syndrome (PCOS). The following protocols are based on methodologies from clinical studies and are intended to guide researchers in designing experiments to explore the interplay between metabolic dysregulation and hyperandrogenism in PCOS.

Introduction

Polycystic Ovary Syndrome (PCOS) is a prevalent endocrine disorder in women of reproductive age, characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. A key feature of PCOS is insulin resistance and subsequent compensatory hyperinsulinemia, which is thought to be a major driver of excess androgen production.

This compound (LIK066) is a dual SGLT1 and SGLT2 inhibitor that reduces plasma glucose levels by inhibiting glucose reabsorption in the kidneys (SGLT2) and the intestines (SGLT1). This dual action also leads to a significant reduction in insulin secretion. These characteristics make this compound a valuable pharmacological tool to probe the causal relationship between hyperinsulinemia and hyperandrogenism in women with PCOS.

Recent clinical evidence suggests that treatment with this compound can ameliorate hyperinsulinemia and reduce the levels of certain androgens in women with PCOS, highlighting its potential as both a therapeutic agent and a research tool.

Data Presentation

The following tables summarize the quantitative data from a phase 2, randomized, double-blind, placebo-controlled trial investigating the effects of this compound (50 mg three times a day for 2 weeks) in women with PCOS.

Table 1: Effects of this compound on Androgen Levels

| Parameter | This compound Group | Placebo Group | Percentage Change vs. Placebo | 90% Confidence Interval | P-value |

| Free Testosterone (FT) | No significant change | No significant change | -12% | 0.70-1.11 | 0.353 |

| Androstenedione (A4) | Reduced | No significant change | -19% | 0.68-0.99 | 0.089 |

| Dehydroepiandrosterone Sulfate (DHEAS) | Reduced | No significant change | -24% | 0.65-0.89 | 0.008 |

Table 2: Effects of this compound on Insulin Resistance Parameters

| Parameter | This compound Group | Placebo Group | Percentage Change vs. Placebo | 90% Confidence Interval | P-value |

| Hyperinsulinemia (MAXI) | Reduced | No significant change | -70% | 0.20-0.34 | <0.001 |

| Hyperinsulinemia (AUCI) | Reduced | No significant change | -68% | 0.25-0.41 | <0.001 |

Experimental Protocols

Protocol 1: Assessment of Hormonal Profiles

Objective: To determine the effect of this compound on circulating androgen levels.

Methodology:

-

Subject Recruitment: Recruit women diagnosed with PCOS according to the Rotterdam criteria (phenotypes A or B) who are overweight or obese and exhibit insulin resistance.

-

Study Design: A randomized, double-blind, placebo-controlled design is recommended.

-

Dosing Regimen: Administer this compound (e.g., 50 mg) or a matching placebo three times a day before meals for a predefined study duration (e.g., 14 days).

-

Blood Sampling: Collect fasting blood samples at baseline and at the end of the treatment period. Samples should be collected in the early morning.

-

Hormone Analysis:

-

Separate serum or plasma from blood samples by centrifugation and store at -80°C until analysis.

-

Measure concentrations of free testosterone, total testosterone, androstenedione, DHEA, and DHEAS.

-

Recommended Assay: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate steroid hormone quantification, especially at low concentrations.

-

Protocol 2: Assessment of Insulin Resistance

Objective: To evaluate the impact of this compound on insulin sensitivity and secretion.

Methodology:

-

Homeostatic Model Assessment of Insulin Resistance (HOMA-IR):

-

Collect fasting blood samples for glucose and insulin measurements at baseline and at the end of the treatment period.

-

Calculate HOMA-IR using the following formula: HOMA-IR = (Fasting Glucose (mg/dL) x Fasting Insulin (µU/mL)) / 405.

-

A HOMA-IR value greater than 2 is indicative of insulin resistance.

-

-

Oral Glucose Tolerance Test (OGTT) with Insulin Measurement:

-

Patient Preparation: Instruct subjects to fast for at least 8-12 hours overnight prior to the test. They should consume a diet with adequate carbohydrates (>150g/day) for the three days preceding the test.

-

Procedure:

-

Collect a fasting blood sample (time 0).

-

Administer a standard 75g oral glucose solution.

-

Collect blood samples at 30, 60, 90, and 120 minutes after glucose ingestion.

-

-

Analysis: Measure glucose and insulin concentrations at each time point. Calculate the area under the curve (AUC) for both glucose and insulin to assess the overall glycemic and insulinemic response.

-

-

Mixed-Meal Tolerance Test (MMTT):

-

Rationale: An MMTT provides a more physiological assessment of insulin secretion and action compared to an OGTT.

-

Test Meal Composition: A standardized liquid meal (e.g., Ensure® or Boost®) with a defined macronutrient composition (e.g., 75g carbohydrates, 27g protein, 17g fat) should be used.

-

Procedure:

-

Collect a fasting blood sample (time 0).

-

Instruct the subject to consume the test meal within 10-15 minutes.

-

Collect blood samples at regular intervals (e.g., 30, 60, 90, 120, 180, and 240 minutes) after meal ingestion.

-

-

Analysis: Measure glucose, insulin, and C-peptide concentrations at each time point. The primary endpoints are often the maximum concentration (MAXI) and the area under the curve (AUCI) for insulin.

-

Mandatory Visualizations

Caption: Investigating PCOS Pathophysiology with this compound.

Caption: Experimental Workflow for a Clinical Investigation.

Application Notes and Protocols for Licogliflozin Combination Therapy Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licogliflozin is a dual inhibitor of the sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2).[1][2] Its mechanism of action involves blocking glucose reabsorption in both the kidneys (primarily via SGLT2 and to a lesser extent SGLT1) and the intestines (via SGLT1).[1][3] This dual inhibition leads to increased urinary glucose excretion, reduced intestinal glucose absorption, and subsequent improvements in glycemic control and body weight.[1][4][5] Clinical studies have demonstrated that this compound can lead to significant reductions in body weight, waist circumference, and postprandial glucose excursions in individuals with obesity and type 2 diabetes.[4][5][6][7]

The distinct and complementary mechanisms of action of this compound make it a promising candidate for combination therapies to achieve synergistic effects on metabolic parameters. Combining this compound with agents that have different pharmacological targets could lead to enhanced efficacy in glycemic control, weight management, and cardiovascular risk reduction. This document provides detailed application notes and experimental protocols for designing and conducting preclinical and clinical studies to evaluate this compound in combination with other therapeutic agents, with a focus on glucagon-like peptide-1 receptor agonists (GLP-1 RAs).

Rationale for Combination Therapy

Combining this compound with other classes of metabolic drugs is a rational approach to target multiple pathophysiological pathways in complex diseases like type 2 diabetes and obesity.

-

This compound and GLP-1 Receptor Agonists (GLP-1 RAs): This is a particularly promising combination. GLP-1 RAs enhance glucose-dependent insulin secretion, suppress glucagon secretion, slow gastric emptying, and promote satiety.[8] The combination of SGLT1/2 inhibition and GLP-1 RA agonism can lead to additive or synergistic effects on glycemic control and weight loss.[9][10] Furthermore, both drug classes have demonstrated cardiovascular benefits, suggesting a potential for enhanced cardioprotection with combination therapy.[8][10]

-

Other Potential Combinations: Other rational combinations could include metformin, which primarily reduces hepatic glucose production, or dipeptidyl peptidase-4 (DPP-4) inhibitors, which increase endogenous GLP-1 levels.

Preclinical Experimental Design and Protocols

In Vitro Studies

Objective: To investigate the synergistic or additive effects of this compound and a combination agent (e.g., a GLP-1 RA) on cellular glucose uptake, inflammation, and key signaling pathways.

Cell Models:

-

HEK293 cells stably expressing human SGLT1 or SGLT2: For specific glucose uptake inhibition assays.[11]

-

Caco-2 cells: A human intestinal epithelial cell line to model intestinal glucose transport via SGLT1.

-

HK-2 cells: A human kidney proximal tubule cell line endogenously expressing SGLT2.

-

3T3-L1 adipocytes or L6 myotubes: To study glucose uptake in fat and muscle cells.

-

RAW 264.7 macrophages: To investigate anti-inflammatory effects.

Experimental Protocols:

1. Glucose Uptake Assay (using 2-NBDG)

-

Principle: This non-radioactive assay uses a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), to measure glucose uptake into cells.

-

Protocol:

-

Seed cells (e.g., HEK293-hSGLT1/2, Caco-2, or HK-2) in a 96-well black, clear-bottom plate and culture to confluence.

-

Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer.

-

Pre-incubate cells with varying concentrations of this compound, the combination agent (e.g., liraglutide), or both for 30-60 minutes in KRH buffer. Include a vehicle control (e.g., DMSO).

-

Add 2-NBDG to a final concentration of 100 µM and incubate for 30-60 minutes at 37°C.

-

Terminate the assay by removing the 2-NBDG solution and washing the cells three times with ice-cold KRH buffer.

-

Measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of ~485/535 nm.

-

Normalize the fluorescence readings to the protein concentration in each well.

-

2. Cytokine Immunoassay (ELISA)

-

Principle: A sandwich ELISA to quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, MCP-1) in cell culture supernatants.

-

Protocol:

-

Culture RAW 264.7 macrophages in 24-well plates.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) in the presence or absence of this compound, the combination agent, or both for 24 hours.

-

Collect the cell culture supernatants and centrifuge to remove cellular debris.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., using a commercially available ELISA kit).[3][12]

-

Briefly, coat a 96-well plate with a capture antibody.

-

Add standards and samples to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash and add streptavidin-HRP.

-

Wash and add a substrate solution (e.g., TMB).

-

Stop the reaction and measure the absorbance at 450 nm.

-

Calculate the cytokine concentrations based on the standard curve.

-

3. Western Blotting for AMPK Signaling Pathway

-

Principle: To detect the phosphorylation status of key proteins in the AMPK signaling pathway, such as AMPK and Acetyl-CoA Carboxylase (ACC).

-

Protocol:

-

Culture cells (e.g., L6 myotubes) and treat with this compound, the combination agent, or both for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC overnight at 4°C. Use a loading control antibody like GAPDH or β-actin.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Table 1: In Vitro Study Parameters

| Parameter | Cell Line | Treatment Groups | Endpoints |

| Glucose Uptake | HEK293-hSGLT1/2, Caco-2, HK-2 | Vehicle, this compound, GLP-1 RA, this compound + GLP-1 RA | 2-NBDG fluorescence |

| Inflammation | RAW 264.7 | Vehicle, LPS, LPS + this compound, LPS + GLP-1 RA, LPS + this compound + GLP-1 RA | TNF-α, IL-6, MCP-1 levels (ELISA) |

| Signaling | L6 myotubes | Vehicle, this compound, GLP-1 RA, this compound + GLP-1 RA | p-AMPK/AMPK, p-ACC/ACC ratios (Western Blot) |

In Vivo Studies

Objective: To evaluate the efficacy and safety of this compound in combination with another agent in an animal model of obesity and/or type 2 diabetes.

Animal Models:

-

Diet-Induced Obesity (DIO) Mice: C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity, insulin resistance, and glucose intolerance.[1][13]

-

Streptozotocin (STZ)-Induced Diabetic Rats: Sprague-Dawley rats treated with a single low dose of STZ (e.g., 42-65 mg/kg, i.p.) to induce hyperglycemia.[1][3]

Experimental Protocols:

1. Diet-Induced Obesity (DIO) Model Protocol

-

Protocol:

-

House male C57BL/6J mice (e.g., 6 weeks old) in a temperature-controlled facility with a 12-hour light/dark cycle.[4]

-

Randomize mice into two groups: a control group fed a low-fat diet (e.g., 10% kcal from fat) and a DIO group fed a high-fat diet (HFD; e.g., 60% kcal from fat).[1][13]

-

Monitor body weight and food intake weekly for 12-16 weeks.

-

After the induction period, randomize the DIO mice into treatment groups: Vehicle, this compound, Combination Agent (e.g., GLP-1 RA), and this compound + Combination Agent.

-

Administer treatments daily via oral gavage (for this compound) and/or subcutaneous injection (for GLP-1 RA) for a specified duration (e.g., 4-8 weeks).

-

Continue to monitor body weight and food intake.

-

Perform metabolic assessments such as an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT) at baseline and at the end of the treatment period.

-

At the end of the study, collect blood for biomarker analysis and tissues (liver, adipose tissue, muscle) for histological and molecular analysis.

-

2. Oral Glucose Tolerance Test (OGTT) Protocol

-

Protocol:

-

Fast the mice overnight (16-18 hours) with free access to water.[14]

-

Record the baseline blood glucose level from a tail snip using a glucometer (t=0).[5]

-

Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.[5]

-

Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[5]

-

Calculate the area under the curve (AUC) for glucose.

-

Table 2: In Vivo Study Parameters (DIO Model)

| Parameter | Animal Model | Treatment Groups | Duration | Primary Endpoints | Secondary Endpoints |

| Efficacy | C57BL/6J on HFD | Vehicle, this compound, GLP-1 RA, this compound + GLP-1 RA | 4-8 weeks | Change in body weight, Glucose AUC in OGTT | Food intake, Insulin levels, Lipid profile, Adipose tissue histology |

Clinical Trial Design and Protocols

Objective: To assess the efficacy and safety of this compound as an add-on therapy in patients with type 2 diabetes and/or obesity who are inadequately controlled on another antidiabetic agent (e.g., a GLP-1 RA).

Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.

Study Population:

-

Inclusion Criteria:

-

Adults (e.g., 18-75 years of age).

-

Diagnosis of type 2 diabetes for at least 6 months.

-

HbA1c between 7.0% and 10.5%, inclusive.

-

Body Mass Index (BMI) ≥ 27 kg/m ².

-

Stable dose of the background therapy (e.g., GLP-1 RA) for at least 3 months prior to screening.

-

-

Exclusion Criteria:

-

Type 1 diabetes.

-

History of diabetic ketoacidosis.

-

Severe renal impairment (e.g., eGFR < 30 mL/min/1.73m²).

-

History of recurrent severe hypoglycemia.

-

Use of other glucose-lowering agents that are not part of the background therapy.

-

Intervention:

-

Group 1: this compound (e.g., 50 mg once daily) + background therapy.

-

Group 2: Placebo + background therapy.

Study Duration: 24-52 weeks.

Endpoints:

-

Primary Endpoint: Change from baseline in HbA1c at week 24.

-

Secondary Endpoints:

-

Change from baseline in body weight.

-

Proportion of patients achieving HbA1c < 7.0%.

-

Proportion of patients achieving ≥5% weight loss.

-

Change from baseline in fasting plasma glucose.

-

Change from baseline in systolic and diastolic blood pressure.

-

Change from baseline in waist circumference.

-

Safety and tolerability (adverse events, vital signs, laboratory parameters).

-

-

Exploratory Endpoints:

-

Changes in lipid profile (total cholesterol, LDL-C, HDL-C, triglycerides).

-

Changes in markers of inflammation (e.g., hs-CRP).

-

Patient-reported outcomes (PROs) using validated questionnaires such as the Impact of Weight on Quality of Life-Lite (IWQOL-Lite) and the BODY-Q.[11]

-

Schedule of Assessments:

-

Screening (Week -2 to -1): Informed consent, inclusion/exclusion criteria, medical history, physical examination, vital signs, ECG, blood and urine samples.

-

Baseline (Week 0): Randomization, dispensing of study medication, all baseline assessments.

-

Follow-up Visits (e.g., Weeks 4, 12, 24, and 52): Efficacy and safety assessments, adverse event monitoring, medication compliance check.

Table 3: Clinical Trial Baseline Characteristics (Example)

| Characteristic | This compound Group | Placebo Group |

| Number of Patients | ~200 | ~200 |

| Age (years), mean (SD) | 58 (10) | 58 (10) |

| Sex (% female) | 50 | 50 |

| BMI ( kg/m ²), mean (SD) | 31 (4) | 31 (4) |

| HbA1c (%), mean (SD) | 8.5 (1.0) | 8.5 (1.0) |

| Fasting Plasma Glucose (mg/dL), mean (SD) | 170 (40) | 170 (40) |

| Duration of Diabetes (years), mean (SD) | 10 (7) | 10 (7) |

Table 4: Expected Efficacy Outcomes of Combination Therapy (Hypothetical)

| Endpoint | This compound + GLP-1 RA (Change from Baseline) | Placebo + GLP-1 RA (Change from Baseline) | Placebo-Adjusted Difference |

| HbA1c (%) | -1.5% | -0.5% | -1.0% |

| Body Weight (kg) | -5.0 kg | -1.5 kg | -3.5 kg |

| Systolic Blood Pressure (mmHg) | -5 mmHg | -2 mmHg | -3 mmHg |

Visualizations

Signaling Pathways

References

- 1. eptrading.co.jp [eptrading.co.jp]

- 2. mmpc.org [mmpc.org]

- 3. bdbiosciences.com [bdbiosciences.com]

- 4. Diet-induced obesity murine model [protocols.io]

- 5. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. meliordiscovery.com [meliordiscovery.com]

- 7. The effects of this compound, a dual SGLT1/2 inhibitor, on body weight in obese patients with or without diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]

- 9. The potent synergistic effects of the combination of liraglutide and canagliflozin on glycemic control and weight loss - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Combination Therapy With Canagliflozin Plus Liraglutide Exerts Additive Effect on Weight Loss, but Not on HbA1c, in Patients With Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 12. h-h-c.com [h-h-c.com]

- 13. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. diabetesonthenet.com [diabetesonthenet.com]

Troubleshooting & Optimization

Technical Support Center: Managing Gastrointestinal Side Effects of Licogliflozin in Animal Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal (GI) side effects during animal studies with licogliflozin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected gastrointestinal side effects in animal models?

A1: this compound is a dual inhibitor of the sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2). Inhibition of SGLT2 in the kidneys promotes urinary glucose excretion, while inhibition of SGLT1 in the small intestine delays glucose absorption. The primary gastrointestinal side effects observed with SGLT1 inhibition in animal models are diarrhea, loose stools, and potentially abdominal distension. These effects are dose-dependent and are considered a direct consequence of the drug's mechanism of action.

Q2: What is the underlying mechanism of this compound-induced diarrhea in animal studies?

A2: The diarrhea is primarily an osmotic diarrhea resulting from the inhibition of SGLT1 in the enterocytes of the small intestine. SGLT1 is the principal transporter for the absorption of glucose and galactose from the intestinal lumen. By inhibiting SGLT1, this compound causes an accumulation of these unabsorbed sugars in the intestinal lumen. This increases the osmotic pressure, drawing water into the intestines and leading to looser stool consistency and diarrhea.

Q3: In which animal species have the pharmacokinetics of this compound been studied?

A3: The absorption, metabolism, and excretion (AME) of this compound have been studied in male rats and dogs.[1] Oral absorption is rapid in both species.[1] Elimination is primarily through metabolism, with the majority of the dose excreted as metabolites.[1]

Q4: Are the gastrointestinal side effects of this compound expected to be similar across different animal species?

A4: While the fundamental mechanism of SGLT1 inhibition-induced diarrhea is expected to be consistent, the severity and incidence may vary between species due to differences in gastrointestinal physiology, diet, and drug metabolism. For instance, nonclinical toxicology studies of other SGLT inhibitors have been conducted in mice, rats, and dogs.[2]

Q5: How can I mitigate diarrhea in my animal subjects during a study with this compound?

A5: A key strategy to mitigate diarrhea is to modify the diet of the animals. Reducing the carbohydrate content, specifically glucose and galactose, in the chow can lessen the osmotic load in the intestine and thereby reduce the severity of diarrhea. This approach has been suggested to be effective in mitigating diarrhea associated with SGLT1 inhibition.

Troubleshooting Guide

| Observed Issue | Potential Cause | Troubleshooting Steps |

| High incidence of severe diarrhea and dehydration in study animals | High dose of this compound leading to excessive SGLT1 inhibition and subsequent osmotic diarrhea. | 1. Review Dosing: Re-evaluate the dosage of this compound. Consider performing a dose-range finding study to identify a better-tolerated dose that still achieves the desired pharmacological effect. 2. Dietary Modification: Switch to a low-carbohydrate chow to reduce the substrate for SGLT1. 3. Hydration Support: Ensure animals have free access to water and consider providing hydration support with electrolyte solutions if necessary. |

| Variability in the severity of gastrointestinal side effects between animals | Individual differences in gut microbiota, intestinal transit time, or food consumption. | 1. Acclimatization: Ensure a sufficient acclimatization period for the animals before starting the experiment to stabilize their gut flora. 2. Standardized Feeding: Implement a standardized feeding protocol to ensure uniform food intake across all animals. 3. Monitor Gut Microbiota: If feasible, analyze fecal samples to assess for significant differences in gut microbiota composition between animals exhibiting severe versus mild symptoms. |